molecular formula C15H20BBrO4 B6331008 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester;  98% CAS No. 2096341-94-3

4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester; 98%

Cat. No. B6331008
CAS RN: 2096341-94-3
M. Wt: 355.03 g/mol
InChI Key: VMAKRZVUMPUYLB-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

Protodeboronation of pinacol boronic esters, including 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, is a significant process in organic synthesis . This process involves a radical approach and is paired with a Matteson–CH2– homologation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Chemical Reactions Analysis

Pinacol boronic esters, including 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, are used in various chemical reactions. They are used in the Suzuki–Miyaura coupling , and their protodeboronation is used in the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable but not well-known .


Physical And Chemical Properties Analysis

Boronic acids and their esters, including 4-Bromo-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester, are only marginally stable in water . The rate of their hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

This compound can be used as a substrate in the Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction is particularly useful in the synthesis of various aryl compounds through the coupling of aryl iodides .

Synthesis of Sulfinamide Derivatives

It can also be utilized to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate, which are valuable in pharmaceutical chemistry .

Aerobic Fluoroalkylation

The compound serves as a reagent for copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, a method used in the introduction of fluoroalkyl groups into aromatic compounds .

Nitration Reactions

It is used in one-pot ipso-nitration of arylboronic acids, a process important for introducing nitro groups into aromatic rings, which is a key step in the synthesis of many organic compounds .

Protodeboronation

The compound has been applied in protodeboronation studies, which is a method for removing boronic ester groups from molecules. This is particularly useful in synthetic organic chemistry for modifying molecular structures .

Hydrolysis Studies

Research has been conducted on the susceptibility to hydrolysis of phenylboronic pinacol esters, including this compound. The kinetics of hydrolysis can provide insights into stability and reactivity, which are crucial for storage and application in synthesis .

Mechanism of Action

Safety and Hazards

Phenylboronic acid pinacol ester, a similar compound, has been classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, care must be taken when handling these compounds.

properties

IUPAC Name

methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-9-7-10(8-11(12(9)17)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKRZVUMPUYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(=O)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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